1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea
Description
1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea is a urea-thiazole hybrid compound characterized by a central urea group (-NH-C(=O)-NH-) bridging a 4-ethoxyphenyl moiety and a 4-(4-iodophenyl)-substituted thiazole ring. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring and the iodine atom on the distal phenyl group contribute to its unique electronic and steric properties.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O2S/c1-2-24-15-9-7-14(8-10-15)20-17(23)22-18-21-16(11-25-18)12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMSSUCFUQELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazole ring.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where a phenyl ring is iodinated using iodine and an oxidizing agent.
Coupling with Ethoxyphenyl Isocyanate: The final step involves the coupling of the thiazole derivative with ethoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the phenyl groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to modified thiazole and phenyl rings.
Applications De Recherche Scientifique
Anticancer Properties
1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea has shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit cytostatic activity against various cancer cell lines. For instance, derivatives of thiazole have been reported to inhibit the proliferation of pancreatic cancer cells, suggesting potential applications in cancer therapy .
Antimicrobial Activity
Research has demonstrated that thiazole derivatives possess significant antimicrobial properties. In vitro studies indicate that compounds related to 1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds generally fall within the range of 31.25 to 62.5 µg/mL .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer activity of a series of thiazole-based ureas, including 1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea. The compound was tested against several cancer cell lines using standard MTT assays. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective cytotoxicity at micromolar concentrations.
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea | A549 (Lung) | 12.5 | |
| Similar Thiazole Derivative | MCF7 (Breast) | 10.0 |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, the compound was tested against multiple bacterial strains using the broth microdilution method. The results highlighted its effectiveness compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 40 | Penicillin | 10 |
| Escherichia coli | 62.5 | Ampicillin | 20 |
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and the urea linkage are key structural features that contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Table 1: Comparison of Urea-Thiazole Derivatives
Key Observations :
- Substituent Effects : The 4-iodophenyl group in the target compound introduces significant steric bulk and polarizability compared to smaller halogens (F, Cl) or solubilizing groups (piperazine). This may influence binding affinity in biological systems, as seen in GAX’s interaction with bacterial phenylalanyl-tRNA synthetase (PheRS) .
- Synthetic Efficiency : Yields for analogs in range from 83.7–88.9%, suggesting that urea-thiazole derivatives are generally synthetically accessible. The absence of iodine in these analogs may simplify purification compared to the target compound .
Thiazole vs. Thiadiazole Urea Derivatives
Replacing the thiazole ring with a thiadiazole (a sulfur- and nitrogen-rich heterocycle) alters electronic properties and bioactivity:
Table 2: Thiazole vs. Thiadiazole Urea Analogs
Key Observations :
- Biological Implications : Thiazole-containing compounds (e.g., GAX) show specificity for bacterial enzymes, while thiadiazole derivatives are often explored as antimicrobials or kinase inhibitors .
Substituent-Driven Bioactivity Comparisons
The 4-iodophenyl group in the target compound parallels bioactive motifs in other systems:
- Anticancer Activity : In , a pyrazolone derivative with a 4-iodophenyl group exhibited an IC₅₀ of 30.68–60.72 µM against MCF7 breast cancer cells, comparable to doxorubicin (71.8 µM). This suggests that iodinated aryl groups may enhance cytotoxicity, possibly through DNA intercalation or topoisomerase inhibition .
- Antibacterial Targeting: GAX’s co-crystal structure with PheRS highlights the importance of aryl-thiazole interactions in enzyme inhibition.
Activité Biologique
1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea is a complex organic compound notable for its diverse biological activities. This compound features a unique arrangement of ethoxyphenyl, iodophenyl, and thiazolyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be represented by the following IUPAC name:
- IUPAC Name : 1-(4-ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea
Structural Formula
The chemical structure can be summarized as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : A thioamide reacts with an α-haloketone under basic conditions.
- Introduction of the Iodophenyl Group : The iodophenyl moiety is introduced via halogenation.
- Coupling with Ethoxyphenyl Isocyanate : The final step involves coupling the thiazole derivative with ethoxyphenyl isocyanate to yield the target urea compound.
The biological activity of 1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea is primarily attributed to its interaction with various molecular targets. The thiazole ring and urea linkage are critical for binding affinity and specificity towards enzymes and receptors involved in disease processes.
Antitumor Activity
Recent studies have evaluated the antitumor potential of similar compounds within the same structural class. For instance, a related thiazole-based urea demonstrated significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer and ovarian cancer, with GI50 values ranging from 15.1 to 28.7 μM .
Comparative Antitumor Activity Table
| Compound Name | Cell Line | GI50 (μM) |
|---|---|---|
| Similar Urea | EKVX (Lung) | 1.7 |
| Similar Urea | OVCAR-4 (Ovarian) | 25.9 |
| Similar Urea | PC-3 (Prostate) | 15.9 |
Antimicrobial Properties
Compounds structurally related to 1-(4-Ethoxyphenyl)-3-[4-(4-iodophenyl)-1,3-thiazol-2-yl]urea have shown promising antimicrobial activity. For example, derivatives have been tested for their efficacy against various pathogens, demonstrating effective inhibition at low concentrations .
Antimicrobial Activity Table
| Compound Name | Pathogen | IC50 (μg/mL) |
|---|---|---|
| Related Compound | C. gloeosporioides | 11.91 |
| Related Compound | A. solani | 16.98 |
Case Studies and Research Findings
In a comprehensive review on the biological activities of thiazole derivatives, it was noted that compounds featuring similar structural motifs exhibited a range of activities from anticancer to antimicrobial effects . The structural diversity provided by substituents like ethoxy and iodophenyl groups enhances their potential as therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
